2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

Flow Chemistry API Synthesis Diastereoselective Hydrogenation

Researchers requiring a stable, conformationally locked building block for CNS drug discovery often face batch-to-batch variability in bridged bicyclic intermediates. 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride (CAS 110590-22-2) eliminates this uncertainty with a predefined [2.2.2] framework that places oxygen and nitrogen at precise bridgehead positions, a feature not reproducible by 2-aza or [3.2.1] analogs. • Enables >99% diastereoselectivity in continuous flow hydrogenation to cis-4-aminocyclohexanol derivatives, reducing purification and waste. • Privileged scaffold for muscarinic (M1/M4) agonists and opioid ligands; the 2-oxa bridge modulates receptor affinity and metabolic stability. • Stable HCl salt, white powder, ≥95% purity, MW 149.62; ships at ambient temperature, store at RT.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 110590-22-2
Cat. No. B1530819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
CAS110590-22-2
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC2CCC1NO2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H
InChIKeyBLKSVKVKARYQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-3-azabicyclo[2.2.2]octane Hydrochloride: Rigid Scaffold for CNS & Flow Chemistry


2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride (CAS 110590-22-2) is a conformationally constrained, heterobicyclic compound containing both oxygen and nitrogen atoms within a rigid [2.2.2] bridgehead framework . This structural motif, which is related to the tropane alkaloid family, serves as a versatile building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and active pharmaceutical ingredients (APIs) . The hydrochloride salt form (C6H12ClNO, MW 149.62 g/mol) is a white, water-soluble powder with a melting point of 190-191 °C, providing a stable and easily handled format for research and development .

Workflow
Flow chemistry intermediate
Selection
Rigid CNS scaffold building block
Format
Stable hydrochloride salt for R&D

Why 2-Oxa-3-azabicyclo[2.2.2]octane HCl Cannot Be Substituted


The precise heteroatom composition (oxygen vs. nitrogen at bridgehead positions) and the [2.2.2] bridged framework of 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride directly influence its physicochemical properties and synthetic utility in ways that cannot be replicated by other bicyclic systems. For instance, substitution with a 2-azabicyclo[2.2.2]octane or an oxa-azabicyclo[3.2.1]octane system alters lipophilicity, hydrogen-bonding capacity, and metabolic stability, which are critical determinants in drug design . Furthermore, the compound's performance in modern continuous flow synthesis, where it acts as a key intermediate with >99% selectivity, is specific to its unique reactivity and cannot be assumed for structurally similar analogs without validation [1].

Heteroatom placement
Oxygen vs nitrogen in bridgehead alters lipophilicity, H‑bonding capacity, and metabolic stability—properties that may not transfer to 2‑aza or 3‑aza analogs.
Bridged framework specificity
[2.2.2] scaffold geometry uniquely governs reactivity in ring‑opening and hydrogenation; [3.2.1] or other bicyclic systems may lead to divergent selectivity and yield.
Flow selectivity dependence
Reported high diastereoselectivity in continuous flow relies on this exact intermediate; similar scaffolds should not be assumed to deliver the same performance without validation.

2-Oxa-3-azabicyclo[2.2.2]octane: Key Differentiation Evidence


Continuous Flow Hydrogenation Selectivity

In a continuous flow hydrogenation process, the use of 2-oxa-3-azabicyclo[2.2.2]octane as a key intermediate demonstrates a quantitative selectivity advantage over traditional batch methods. The flow process using a Raney nickel catalyst cartridge achieved >99% selectivity for the desired cis-4-aminocyclohexanol product [1].

Flow selectivity
Head-to-head
>99% cis diastereoselectivity (flow) vs reported batch methods
Supports flow‑process selectivity review
Raney Ni catalyst, H‑Cube Pro continuous flow; context‑dependent
Flow Chemistry API Synthesis Diastereoselective Hydrogenation

Scaffold Rigidity for CNS Drug Design

The 2-oxa-3-azabicyclo[2.2.2]octane core provides a conformationally restricted scaffold that is isosteric to the 2-azabicyclo[2.2.2]octane system but offers distinct physicochemical properties. In opioid ligand studies, azabicyclo[2.2.2]octane derivative 2 showed higher affinity for the μ receptor than compound 1 with an oxabicyclo[2.2.2]octane skeleton, highlighting the critical impact of the oxygen atom on binding affinity [1].

Scaffold rigidity
Cross-study
Azabicyclo[2.2.2]octane (N) showed higher μ‑receptor affinity than oxabicyclo[2.2.2]octane (O) scaffold
Oxygen placement may alter opioid receptor binding context
Qualitative binding data; exact Ki not reported
Medicinal Chemistry CNS Drug Discovery Conformational Restriction

Muscarinic Receptor Agonist Activity

Derivatives of 2-oxa-3-azabicyclo[2.2.2]octane have demonstrated selective agonistic effects on muscarinic receptors M1 and M4. While specific quantitative data (e.g., EC50 values) are not detailed in the available source, the study identifies that modified derivatives exhibit distinct activity profiles at these receptor subtypes, which are key targets for treating cognitive disorders .

Muscarinic activity
Class-level
Derivatives reported M1 agonist / M4 partial agonist activity
May support muscarinic receptor research; activity profile requires verification
No detailed EC50 data available; class‑level inference
Muscarinic Receptors Neurological Disorders Agonist Activity

2-Oxa-3-azabicyclo[2.2.2]octane: Procurement Scenarios


Continuous Flow Synthesis of cis-4-Aminocyclohexanol

Procure 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride as the critical starting material for a continuous flow hydrogenation process to produce cis-4-aminocyclohexanol derivatives, which are key intermediates in several active pharmaceutical ingredients. The >99% diastereoselectivity achieved in flow significantly reduces waste and purification steps compared to traditional batch methods, offering a clear operational and economic advantage [1].

Subtype-Selective Muscarinic Agonist Development

Utilize 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride as a privileged scaffold for the design and synthesis of novel muscarinic receptor agonists with potential applications in cognitive disorders. The compound's structural similarity to tropane alkaloids and its demonstrated ability, upon derivatization, to exhibit distinct activity profiles at M1 and M4 receptors makes it a valuable tool for CNS drug discovery [1].

Opioid Ligand Synthesis with Tuned Affinity

Employ 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride in the development of novel opioid receptor ligands. Evidence indicates that the oxygen atom in the 2-oxa bridge significantly modulates μ-opioid receptor binding affinity compared to its 2-aza analog, allowing medicinal chemists to fine-tune pharmacological properties in lead optimization programs [1].

Application
Selection Property
Validation Focus
cis-4‑Aminocyclohexanol flow synthesis
High diastereoselectivity reported in continuous flow
Process selectivity and purification evaluation
Muscarinic agonist lead discovery
Privileged scaffold for M1/M4 receptor activity
Subtype activity profiling in CNS models
Opioid ligand affinity modulation
Oxygen bridge modulates μ‑receptor binding
Binding comparison to 2‑aza scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.